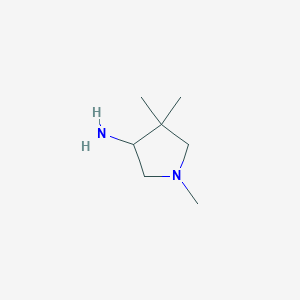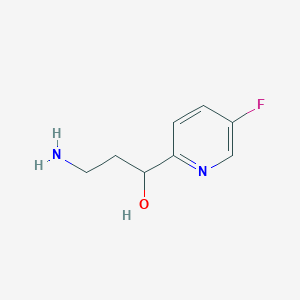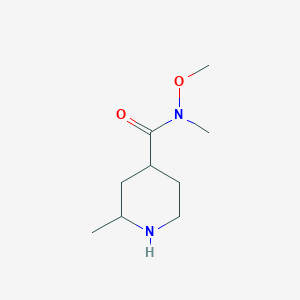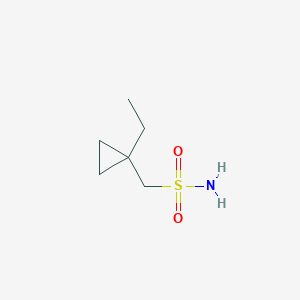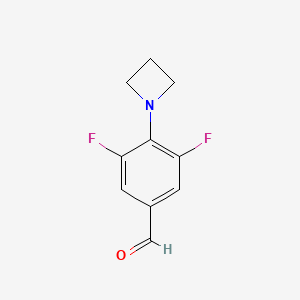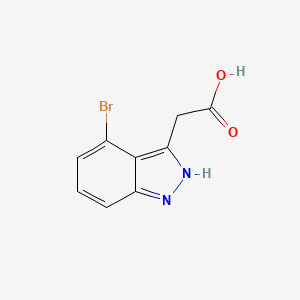
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position, an ethyl group at the fifth position, and a phenyl group at the fourth position of the thiazole ring.
Preparation Methods
The synthesis of 2-Chloro-5-ethyl-4-phenyl-1,3-thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropropyl isothiocyanate with a suitable solvent such as chloroform, followed by the addition of thionyl chloride. The reaction mixture is maintained at a temperature of 30°C, and after the addition is complete, the mixture is allowed to react at room temperature for 2.5 hours. The solvent and excess thionyl chloride are then removed by distillation, and the residue is dissolved in dichloromethane. The solution is washed with sodium bicarbonate solution and water, dried, and the solvent is evaporated under reduced pressure to obtain the product .
Chemical Reactions Analysis
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents.
Scientific Research Applications
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential use as anticancer, anti-inflammatory, and neuroprotective agents.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethyl-4-phenyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole can be compared with other similar thiazole derivatives, such as:
2-Chloro-4-phenyl-1,3-thiazole: Lacks the ethyl group at the fifth position, which may affect its biological activity.
5-Ethyl-4-phenyl-1,3-thiazole: Lacks the chlorine atom at the second position, which may influence its reactivity and biological properties.
4-Phenyl-1,3-thiazole: Lacks both the chlorine atom and the ethyl group, making it less substituted and potentially less active in certain biological assays. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and reactivity compared to other thiazole derivatives
Properties
Molecular Formula |
C11H10ClNS |
|---|---|
Molecular Weight |
223.72 g/mol |
IUPAC Name |
2-chloro-5-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H10ClNS/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
QEFJYHBJJAXSHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclobutyl]propan-1-one](/img/structure/B13167465.png)
